molecular formula C8H15NS B2674285 4-Methylcyclohexane-1-carbothioamide CAS No. 2126144-44-1

4-Methylcyclohexane-1-carbothioamide

Cat. No.: B2674285
CAS No.: 2126144-44-1
M. Wt: 157.28
InChI Key: ZCWQWWREZCGLPD-KNVOCYPGSA-N
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Description

4-Methylcyclohexane-1-carbothioamide is a chemical compound with the CAS Number: 2126144-44-1 . It has a molecular weight of 157.28 . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NS/c1-6-2-4-7 (5-3-6)8 (9)10/h6-7H,2-5H2,1H3, (H2,9,10)/t6-,7+ . This indicates that the molecule consists of a cyclohexane ring with a methyl group (CH3) and a carbothioamide group (NHCS) attached .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Combustion Chemistry

A study by Wang et al. (2014) focused on the combustion chemistry of methylcyclohexane, a simple alkylated cyclohexane, which is crucial for developing kinetic models of larger cycloalkanes and practical fuels. This research utilized synchrotron vacuum ultraviolet photoionization mass spectrometry combined with molecular-beam sampling to investigate the species formed during the pyrolysis of methylcyclohexane and in its premixed flame. The study identified and quantified several pyrolysis and flame intermediates, providing essential data for the development of a comprehensive kinetic model of methylcyclohexane combustion. This model helps elucidate the consumption of methylcyclohexane and the formation of toluene and benzene under various pyrolytic and flame conditions (Wang et al., 2014).

Synthesis of Antimicrobial Agents

In another study, the synthesis of novel heterocyclic compounds, specifically 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)carbothioamide, was explored for its potential as potent antimicrobial agents. This research demonstrated an efficient synthetic approach by condensing ethyl-2-cyano-3,3-bis(methylthio)acrylate with thiosemicarbazide in the presence of DMF and potassium carbonate. The synthesized compounds were then screened for their antimicrobial activity, highlighting the potential applications of such compounds in developing new antimicrobial drugs (Journals Invention & Sambhaji, 2015).

Materials Science

A study on the hydrodeoxygenation activity of carbon-supported molybdenum carbide and oxycarbide catalysts by Wang et al. (2016) is relevant to the field of materials science, especially in the context of energy and fuels. The research aimed to develop catalysts for the hydrodeoxygenation of 4-methylphenol, focusing on optimizing the catalytic activity and selectivity for direct deoxygenation. This work provides insights into the application of such catalysts in the conversion processes of biomass-derived compounds into valuable chemicals and fuels, emphasizing the importance of catalyst development in renewable energy technologies (Wang et al., 2016).

Safety and Hazards

4-Methylcyclohexane-1-carbothioamide is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methylcyclohexane-1-carbothioamide are not mentioned, similar compounds like Methylcyclohexane are being studied for their potential as hydrogen energy carriers . The Methylcyclohexane-toluene-hydrogen (MTH) cycle, which realizes the recycling of materials and energy, has a good prospect of industrial application .

Properties

IUPAC Name

4-methylcyclohexane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWQWWREZCGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126144-44-1
Record name rac-(1s,4s)-4-methylcyclohexane-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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